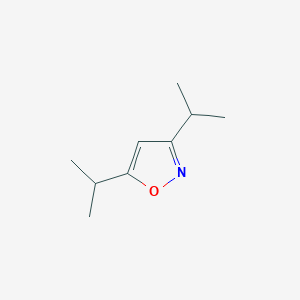
3,5-Diisopropylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diisopropylisoxazole (DIPO) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties. DIPO is a five-membered ring that contains one oxygen and one nitrogen atom in its structure. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of 3,5-Diisopropylisoxazole is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate.
生化学的および生理学的効果
3,5-Diisopropylisoxazole has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. Additionally, 3,5-Diisopropylisoxazole has been found to increase the release of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity.
実験室実験の利点と制限
One advantage of using 3,5-Diisopropylisoxazole in lab experiments is its ability to modulate the activity of neurotransmitters, which makes it a useful tool for studying the central nervous system. Additionally, 3,5-Diisopropylisoxazole has been found to have a low toxicity profile, which makes it a safe compound to use in experiments. However, one limitation of using 3,5-Diisopropylisoxazole is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 3,5-Diisopropylisoxazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3,5-Diisopropylisoxazole and its effects on neurotransmission. Finally, the development of new synthesis methods for 3,5-Diisopropylisoxazole may allow for its use in a wider range of experimental settings.
合成法
3,5-Diisopropylisoxazole can be synthesized through a variety of methods, including the reaction of isoxazole with isopropyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of isoxazole with an isopropyl Grignard reagent.
科学的研究の応用
3,5-Diisopropylisoxazole has been extensively studied for its potential use in the treatment of various diseases and conditions. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3,5-Diisopropylisoxazole has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
特性
CAS番号 |
134651-02-8 |
|---|---|
製品名 |
3,5-Diisopropylisoxazole |
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
3,5-di(propan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3 |
InChIキー |
CAYLNHONZGDSMG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=NO1)C(C)C |
正規SMILES |
CC(C)C1=CC(=NO1)C(C)C |
同義語 |
Isoxazole, 3,5-bis(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



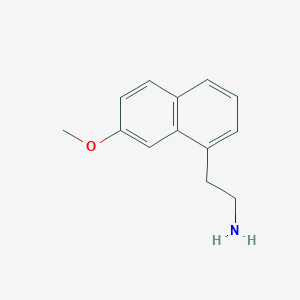
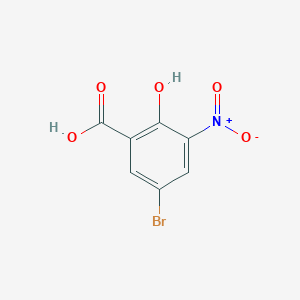
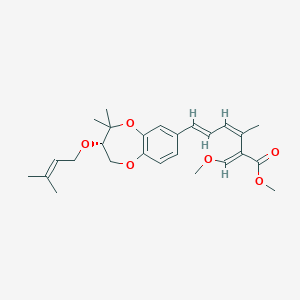
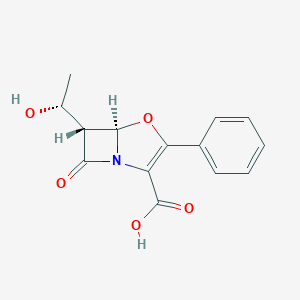
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
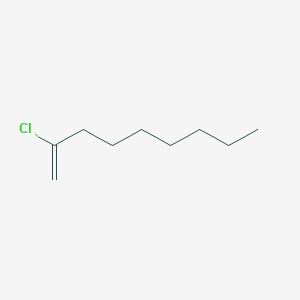
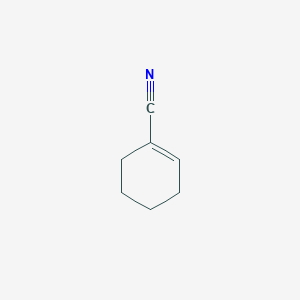
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)

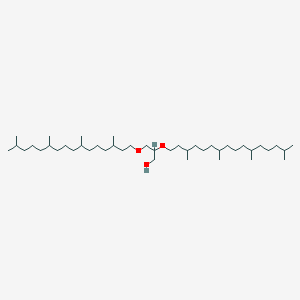
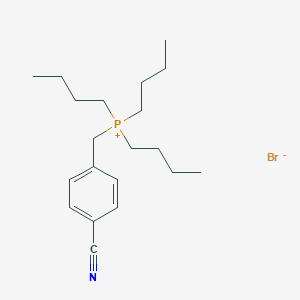
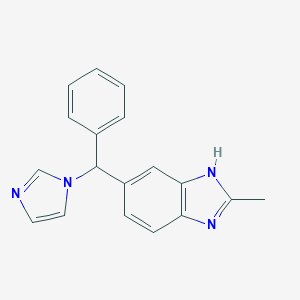
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)